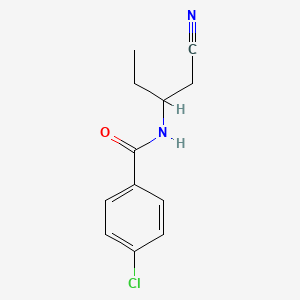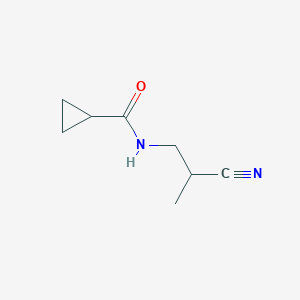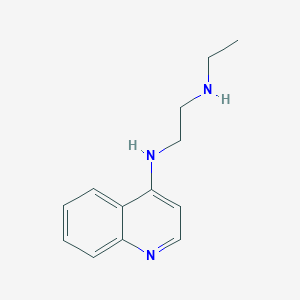![molecular formula C10H14BrClN2O2S B7555943 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as BES and has a molecular formula of C10H14BrClN2O2S. In
Wirkmechanismus
The mechanism of action of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve its interactions with cellular signaling pathways and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide are complex and depend on the specific context in which it is used. This compound has been shown to have both inhibitory and stimulatory effects on cellular signaling pathways, depending on the specific pathway and cell type involved. It has also been shown to have effects on cellular metabolism, ion transport, and membrane potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide in lab experiments is its high yield and efficiency of synthesis. This compound is also relatively stable and easy to handle, making it a convenient choice for many types of experiments. However, one limitation of using this compound is its complex mechanism of action, which can make it difficult to interpret experimental results. Additionally, the potential toxicity of this compound must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide. One possible direction is to further investigate its potential as an anticancer agent, as well as its effects on other diseases such as malaria and tuberculosis. Another direction is to study its interactions with specific proteins and enzymes, in order to better understand its mechanism of action. Additionally, the development of new synthetic methods for producing this compound could lead to improved efficiency and yield. Finally, the potential toxicity of this compound should be further investigated in order to better understand its safety profile.
Synthesemethoden
The synthesis of 4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then treated with ethylamine to form the final compound. The yield of this synthesis method is reported to be high, making it an efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as a treatment for other diseases such as malaria and tuberculosis. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, as well as its effects on cellular signaling pathways. In pharmacology, this compound has been investigated for its potential as a drug target and for its ability to modulate drug activity.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrClN2O2S/c1-2-13-5-6-14-17(15,16)10-4-3-8(11)7-9(10)12/h3-4,7,13-14H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMFSIRRKCTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=C(C=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)



![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
